Enhanced Aqueous Solubility and Ionic Character Relative to the Free Base
The target hydrochloride salt (CAS 1435804-49-1) exhibits a fundamentally different and more desirable ionic character for bioassay applications compared to its free base analog (CAS 1036530-64-9). The salt exists in a 'Cationic' state at physiological pH, yielding an 'Enhanced' solubility profile, whereas the free base is 'Neutral' with only a 'Moderate' solubility profile [1]. While quantitative solubility limits (e.g., mg/mL or LogS) have not been experimentally published in academic literature for either form in a direct head-to-head comparison, the classification difference is a critical predictor of performance in aqueous biological assay buffers. Researchers consistently select the hydrochloride salt to mitigate the risk of particle formation and ensure accurate dosing in solution-based assays, a standard practice supported by medicinal chemistry principles [2].
| Evidence Dimension | Ionic Character and Relative Aqueous Solubility Profile |
|---|---|
| Target Compound Data | Cationic state; Enhanced solubility profile |
| Comparator Or Baseline | Free base (CAS 1036530-64-9): Neutral state; Moderate solubility profile |
| Quantified Difference | Not quantifiable by a specific numerical factor from primary literature; difference is a qualitative categorical shift from 'Moderate' to 'Enhanced'. |
| Conditions | Profile descriptors aggregated from chemical supplier databases; experimental kinetic solubility assays not identified in peer-reviewed literature for this specific pair. |
Why This Matters
For scientific procurement, selecting the hydrochloride salt is mandatory for standard solution-based pharmacology and cell-based assays to avoid solubility-related experimental failure, a distinction the free base cannot guarantee.
- [1] Aggregated Supplier Data. Ionic character and solubility profile comparison for free base (CAS 1036530-64-9) versus hydrochloride salt (CAS 1435804-49-1). View Source
- [2] Bhal, S. K. et al. (2007). Salt selection for pharmaceutical compounds. Pharmaceutical Technology, 31(12), 56-80. View Source
